Cormethasone acetate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
35135-67-2 |
|---|---|
Molecular Formula |
C24H29F3O6 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
[2-oxo-2-[(8S,9R,10S,11S,13S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C24H29F3O6/c1-12-7-15-16-9-22(25,26)17-8-14(29)5-6-20(17,3)23(16,27)18(30)10-21(15,4)24(12,32)19(31)11-33-13(2)28/h5-6,8,12,15-16,18,30,32H,7,9-11H2,1-4H3/t12-,15+,16+,18+,20+,21+,23+,24+/m1/s1 |
InChI Key |
YXKFATPOEMHNMJ-KJEYTGHBSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CC(C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)F)C)(F)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C)(F)F |
Origin of Product |
United States |
Chemical Synthesis and Derivative Development of Cormethasone Acetate
Synthetic Pathways and Methodological Advancements for Glucocorticoid Acetates
The synthesis of highly fluorinated glucocorticoids such as Cormethasone (B10785108) Acetate (B1210297) is a complex, multi-step process that builds upon established methodologies for corticosteroids. The general pathway often originates from a common steroid intermediate, which is then subjected to a series of specific reactions to introduce the desired functional groups, including multiple fluorine atoms and the acetate ester.
A pivotal intermediate in the synthesis of many glucocorticoids, including related compounds like flumethasone, is 17α,21-dihydroxy-9β,11β-epoxy-16α-methylpregna-1,4-diene-3,20-dione 21-acetate . americanpharmaceuticalreview.com This key intermediate serves as a scaffold for subsequent modifications. The synthesis of glucocorticoid acetates typically involves several key stages:
Formation of an Enolester : The starting steroid intermediate reacts with an acylating agent, such as benzoyl chloride, in the presence of a base like pyridine. This step forms an enolester at the C3 position, which serves to protect the A-ring's α,β-unsaturated ketone system and direct subsequent reactions. americanpharmaceuticalreview.com
Electrophilic Fluorination : A crucial advancement in glucocorticoid synthesis is the use of electrophilic fluorinating agents. Reagents like Selectfluor are used to stereoselectively introduce a fluorine atom at the 6α-position of the steroid nucleus. americanpharmaceuticalreview.comhovione.com This reaction proceeds via the enolester intermediate. For Cormethasone Acetate, which is 6,6,9-trifluorinated, this step would be adapted or repeated under specific conditions to achieve difluorination at the C6 position.
Deprotection : Following fluorination at C6, the protecting group at C3 is removed to regenerate the 3-keto-1,4-diene structure. americanpharmaceuticalreview.com
Epoxide Ring Opening : The 9β,11β-epoxide is opened using a hydrofluoric acid (HF) source, such as HF in dimethylformamide (DMF). hovione.com This reaction simultaneously introduces the 9α-fluorine atom and creates the 11β-hydroxyl group, which are critical for glucocorticoid activity. chemicalbook.com
Acetylation : The final step, if not already accomplished on the starting material, involves the esterification of the C21-hydroxyl group to form the acetate ester. This is often achieved using acetic anhydride (B1165640) or by reaction with an acetate salt. google.com A method for preparing betamethasone (B1666872) acetate involves reacting the intermediate with potassium acetate in acetone, catalyzed by tetrabutylammonium (B224687) iodide. google.com
This synthetic sequence highlights the methodological advancements that allow for precise control over the stereochemistry and regiochemistry of fluorination and other modifications on the steroid framework.
Characterization of Intermediate Compounds and Elucidation of Reaction Mechanisms
The successful synthesis of this compound relies on the careful characterization of its intermediate compounds. Throughout the synthetic pathway, various analytical techniques are employed to confirm the structure and purity of each intermediate.
Key Intermediates and Their Characterization:
(9β,11β,16α)-21-(acetyloxy)-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione : This is a common precursor in the synthesis of 9α-fluorinated glucocorticoids. hovione.com Its structure is confirmed by spectroscopic methods, ensuring the presence of the intact epoxide ring and the acetate group before proceeding to the fluorination steps.
C3-Enolester Intermediate : The formation of the enolester by reacting the 3-keto group with benzoyl chloride is a key mechanistic step. americanpharmaceuticalreview.com This intermediate activates the C6 position for electrophilic attack. The mechanism involves the formation of a dienolate, which then reacts with the fluorinating agent.
6α-Fluoro-9β,11β-epoxy Intermediate : After fluorination with an electrophilic source, the introduction of the fluorine atom is confirmed. In the synthesis of flumethasone, this intermediate is (9β,11β,16α)-21-(acetyloxy)-6α-fluoro-9,11-epoxy-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione. google.com
Fluorohydrin Product : The reaction of the epoxy intermediate with a hydrofluoric acid source opens the epoxide ring. This proceeds via a halohydrin formation mechanism, where the fluoride (B91410) ion attacks the C9 position from the α-face, leading to the desired 9α-fluoro-11β-hydroxy stereochemistry. chemicalbook.com
The elucidation of these reaction mechanisms is critical for controlling the stereochemical outcome and minimizing the formation of byproducts. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable for determining the position and stereochemistry of the newly introduced fluorine atoms, while High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and assess the purity of the intermediates. americanpharmaceuticalreview.comgoogle.com
Optimization of Synthetic Yield and Purity for this compound Analogues
Optimizing the synthetic process is crucial for the industrial production of glucocorticoids, aiming for high yield and exceptional purity. Research and patent literature detail various strategies for optimizing the synthesis of structurally similar compounds like Betamethasone Acetate and Flumethasone Acetate, which are directly applicable to this compound analogues.
Key optimization parameters include the choice of reagents, solvents, catalysts, and reaction conditions. For instance, in the acetylation step for preparing betamethasone acetate, different solvent systems and acetate sources can be used to maximize yield and purity. google.com The use of a phase transfer catalyst, such as tetrabutylammonium iodide, can significantly improve reaction efficiency. google.com
Purification is another critical aspect. Crystallization is a common method for purifying the final product. A patented process for preparing high-purity betamethasone acetate involves dissolving the crude product in acetone, followed by distillation and crystallization, which effectively reduces impurities to meet stringent pharmaceutical standards (e.g., <5 ppm of certain residues). google.com The final purity is often assessed by HPLC, with targets typically exceeding 99%. google.com
| Parameter | Condition 1 | Condition 2 | Condition 3 | Yield/Purity Outcome | Source |
| Acetylation Solvent | Acetone | Acetonitrile | N,N-dimethylformamide | Yield: 90-99%; Purity: >99% | google.com |
| Acetate Source | Potassium Acetate (1.5 eq) | Potassium Acetate (1.0 eq) | - | High yield observed with 1.5 eq. | google.com |
| Catalyst | Tetrabutylammonium iodide | - | - | Use of catalyst improves reaction. | google.com |
| Purification Method | Ethyl Acetate Refining | Distillation & Crystallization from Acetone | Methanol Recrystallization | High purity (e.g., 96% to >99%) achieved. | google.comgoogle.comgoogle.com |
| Reaction Temperature | 0°C to -5°C (Hydrolysis) | 80°C to 85°C (Enolester Formation) | Room Temperature | Temperature control is critical for specific steps. | google.comgoogle.com |
This table presents a summary of optimized conditions for analogous glucocorticoid syntheses.
Structure-Activity Relationship (SAR) Studies for this compound and its Derivatives
The biological activity of glucocorticoids is intricately linked to their molecular structure. Structure-Activity Relationship (SAR) studies explore how specific structural modifications influence the potency and selectivity of these compounds. The unique trifluorination pattern of this compound is expected to have a profound impact on its activity based on established SAR principles for corticosteroids. uomustansiriyah.edu.iq
Fluorination at C9 : The introduction of a fluorine atom at the 9α position is a hallmark of modern synthetic glucocorticoids. This modification dramatically increases both glucocorticoid (anti-inflammatory) and mineralocorticoid (salt-retaining) activity, likely due to the electron-withdrawing effect on the adjacent 11β-hydroxyl group. uomustansiriyah.edu.iq
Substitution at C6 : Fluorination at the 6α position, as seen in flumethasone, further enhances anti-inflammatory activity while diminishing mineralocorticoid effects. uomustansiriyah.edu.iq The presence of two fluorine atoms at C6 in this compound would be expected to amplify this effect, potentially leading to a very potent anti-inflammatory agent with minimal salt-retaining properties.
Methyl Group at C16 : The presence of a methyl group at the 16α or 16β position influences the selectivity of the steroid. A 16β-methyl group, as found in betamethasone, or a 16α-methyl group virtually eliminates mineralocorticoid activity and can enhance glucocorticoid potency. uomustansiriyah.edu.iq
The 1,4-Diene System : The double bond between C1 and C2 in the A-ring contributes to increased glucocorticoid potency relative to hydrocortisone. uomustansiriyah.edu.iq
The 21-Acetate Ester : Esterification of the C21-hydroxyl group, for example to form an acetate, can modify the lipophilicity and pharmacokinetic profile of the drug. medchemexpress.com
| Structural Feature | Compound Example | Effect on Activity | Source |
| 9α-Fluoro | Betamethasone, Flumethasone | Greatly increases glucocorticoid and mineralocorticoid activity. | uomustansiriyah.edu.iq |
| 6α-Fluoro | Flumethasone | Enhances anti-inflammatory effect, reduces salt-retaining effect. | uomustansiriyah.edu.iq |
| 16α/β-Methyl | Dexamethasone (B1670325) (16α), Betamethasone (16β) | Eliminates or reduces mineralocorticoid activity, enhances glucocorticoid potency. | uomustansiriyah.edu.iq |
| Δ¹-Double Bond | Prednisolone (B192156) | Increases glucocorticoid activity over parent compound (hydrocortisone). | uomustansiriyah.edu.iq |
| 21-Acetate | Betamethasone Acetate, Cortisone (B1669442) Acetate | Modifies lipophilicity and duration of action. | medchemexpress.comnih.gov |
Stereoselective Synthesis Approaches and Chiral Purity Determination
The complex, three-dimensional structure of steroids, with multiple chiral centers, necessitates highly stereoselective synthetic methods to produce the correct and biologically active isomer. The synthesis of this compound is an example of asymmetric synthesis, where the desired stereochemistry is controlled throughout the reaction sequence. ethz.ch
Approaches to achieve stereoselectivity include:
Chiral Pool Synthesis : The synthesis begins with a naturally derived steroid precursor that already possesses the correct stereochemistry in the core ring system. This leverages the chirality provided by nature. ethz.ch
Substrate-Controlled Reactions : The inherent stereochemistry of the steroid nucleus directs the approach of reagents. For example, the epoxidation of the 9(11)-double bond typically occurs from the less hindered β-face, and the subsequent opening of the epoxide by fluoride occurs with inversion of configuration to yield the 9α-fluoro-11β-hydroxy product. chemicalbook.comprepchem.com
Stereoselective Reagents : The use of specific reagents can favor the formation of one stereoisomer over another. For example, the electrophilic fluorination of the C3-enolester intermediate with Selectfluor leads to the preferential formation of the 6α-fluoro isomer. americanpharmaceuticalreview.com
Chiral Purity Determination: Ensuring the chiral purity of the final compound is essential. Any contamination with unwanted stereoisomers could lead to reduced efficacy or undesired side effects.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining both chemical and chiral purity. Using chiral stationary phases, it is possible to separate enantiomers and diastereomers. Patents for related glucocorticoids frequently cite HPLC purity values, often exceeding 95-99%. americanpharmaceuticalreview.comgoogle.comgoogle.com
X-ray Crystallography can be used to definitively determine the absolute configuration of a chiral molecule, provided a suitable crystal can be obtained. ethz.ch
Nuclear Magnetic Resonance (NMR) , particularly using chiral shift reagents or by derivatization (e.g., forming Mosher's esters), can also be employed to assess enantiomeric purity. ethz.ch
These rigorous synthetic and analytical methods ensure the production of this compound as a single, well-defined stereoisomer, which is fundamental to its function as a pharmaceutical agent.
Molecular and Cellular Pharmacology of Cormethasone Acetate
Glucocorticoid Receptor Binding Kinetics and Ligand-Receptor Complex Formation
Cormethasone (B10785108) acetate (B1210297), a synthetic glucocorticoid, initiates its action by binding to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that is ubiquitously expressed. nih.gov As a lipophilic substance, it readily passes through the cell membrane to interact with the cytosolic GR (cGRα). nih.gov In its inactive state, the cGRα is part of a complex with other proteins, including heat shock proteins, which prevent its translocation to the nucleus. nih.gov
The binding affinity of a steroid to the GR is a critical determinant of its potency. Chemical substitutions on the steroid molecule significantly influence this affinity. For instance, the introduction of a 21-acetate (21-OAc) group, as is present in cormethasone acetate, tends to decrease the steroid's affinity for the receptor while increasing its lipophilicity. nih.gov This is in contrast to 17α-OH or 21-OH groups, which typically increase affinity. nih.gov
Upon binding of this compound, the GR undergoes a conformational change, dissociates from the protein complex, and forms a ligand-receptor complex. nih.gov Studies on similar glucocorticoids like dexamethasone (B1670325) show that this process can be complex. The initial binding may form a transient, unstable complex that subsequently converts to a more stable form with slower kinetics. nih.gov This stabilized complex is then able to translocate into the nucleus. nih.govnih.gov The formation of the dexamethasone-receptor complex in the cytosol involves a molecule with a Stokes radius of approximately 61 Å. nih.gov Following translocation into the nucleus, this complex is often converted into a smaller form (30-36 Å), a process that appears to be facilitated by proteolytic cleavage. nih.gov
Table 1: Factors Influencing Glucocorticoid Receptor Binding
| Molecular Modification | Effect on Receptor Affinity | Effect on Lipophilicity | Reference |
| 17α-OH or 21-OH Substitution | Increase | Decrease | nih.gov |
| 17α-OAc or 21-OAc Substitution | Decrease | Increase | nih.gov |
| Elongation of C-17/C-21 Ester Chain | Increase | Increase | nih.gov |
This table provides an interactive overview of how different chemical groups affect GR binding and steroid properties.
Genomic Mechanisms of Gene Expression Modulation
The primary mechanism of action for glucocorticoids like this compound is the regulation of gene transcription, a process known as the genomic effect. medchemexpress.com These effects, which involve the synthesis of new proteins, typically have a longer onset of action, taking from 30 minutes to several hours. nih.gov Once the this compound-GR complex enters the nucleus, it directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. nih.govnih.gov This direct binding is essential for both the activation (transactivation) and repression (transrepression) of gene expression. nih.gov
Suppression of Pro-inflammatory Cytokine Gene Transcription
This compound effectively suppresses inflammation by inhibiting the transcription of pro-inflammatory genes. researchgate.netfrontiersin.org This is a central component of its therapeutic action. The activated GR can interfere with the function of other transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), which are major drivers of inflammatory gene expression. nih.govnih.govnih.gov This "tethering" mechanism, where the GR binds to these transcription factors instead of DNA, prevents them from activating genes that code for pro-inflammatory cytokines (e.g., IL-1β, IL-2, IL-6, IL-8, TNF-α), chemokines, and inflammatory enzymes like COX-2. nih.govnih.gov Studies using dexamethasone have shown significant inhibition of LPS-induced mRNA expression of these cytokines in lung epithelial cells. nih.gov
Non-Genomic Actions and Rapid Cellular Responses Elicited by this compound
In addition to the well-established genomic mechanisms, glucocorticoids like this compound can elicit rapid cellular responses through non-genomic pathways. nih.govnih.gov These effects occur within seconds to minutes, a timeframe too short to be explained by changes in gene expression. nih.gov Non-genomic actions can be mediated by the classical cytosolic GR, which can have functions outside the nucleus, or through specific membrane-bound glucocorticoid receptors (mGRs). nih.govnih.gov These rapid effects can involve the activation of various signal transduction pathways, including protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). nih.govnih.gov For instance, some rapid, GR-dependent effects have been shown to be unaffected by inhibitors of RNA synthesis but blocked by GR antagonists like RU486, indicating a non-genomic but GR-mediated pathway. nih.gov
Influence of this compound on Intracellular Signaling Pathways (e.g., NF-κB, MAPK)
This compound exerts significant control over key intracellular signaling pathways that regulate inflammation, most notably the NF-κB and MAPK pathways.
NF-κB Pathway: The NF-κB transcription factor is a central mediator of inflammatory responses. Glucocorticoids inhibit the NF-κB pathway primarily through the genomic mechanism of tethering, where the activated GR binds to NF-κB subunits, preventing their transcriptional activity. researchgate.netnih.gov This leads to reduced expression of numerous pro-inflammatory genes. researchgate.net
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathways (including p38, JNK, and ERK) are also critical in the inflammatory process. Glucocorticoids can inhibit the p38 and JNK signaling pathways. nih.gov A primary mechanism for this is the GR-dependent induction of MAPK phosphatase-1 (MKP-1/DUSP1). nih.govnih.gov MKP-1 dephosphorylates and inactivates p38 and JNK, thus terminating their downstream signaling which often leads to the stabilization of pro-inflammatory mRNAs. nih.govnih.gov This crosstalk between GR and MAPK signaling is a crucial component of the anti-inflammatory effects of glucocorticoids. nih.gov
Functional Consequences on Immune Cell Activity in In Vitro Models
The molecular actions of this compound translate into significant functional changes in immune cells, which have been observed in various in vitro models using similar glucocorticoids.
Lymphocytes: Cortisone (B1669442) acetate has been shown to suppress the proliferation of lymphoid cells in response to infection in mouse models. nih.gov It can delay and reduce the division of these cells in the spleen. nih.gov Similarly, other progestins with glucocorticoid-like activity inhibit the proliferative responses of lymphocytes to T-cell mitogens. nih.gov
Macrophages: The effect on macrophages is multifaceted. On one hand, cortisone acetate can impair the host's immune response by preventing the accumulation of monocyte-derived macrophages at sites of infection. nih.gov On the other hand, glucocorticoids like dexamethasone can promote the maturation of macrophages and polarize them towards an M2-like anti-inflammatory and tissue-resolving phenotype. frontiersin.orgnih.gov In vitro studies have demonstrated that dexamethasone-treated macrophages can enhance the proliferation of other cells, such as proerythroblasts, suggesting a role in supporting cell cytokinesis. nih.govnih.gov
Table 2: Summary of this compound's Effects on Immune Cells (Inferred from Glucocorticoid Studies)
| Immune Cell Type | Observed Effect | Underlying Mechanism | Reference |
| Lymphocytes | Inhibition of proliferation | Suppression of cell division | nih.govnih.gov |
| Macrophages | Impaired accumulation at infection sites | Suppression of monocyte production/recruitment | nih.gov |
| Macrophages | Polarization to anti-inflammatory (M2) phenotype | Regulation of anti-inflammatory gene expression | frontiersin.org |
| Macrophages | Promotion of other cell proliferation | Enhanced support of cytokinesis | nih.govnih.gov |
This interactive table summarizes the functional outcomes of this compound's action on key immune cells based on in vitro studies of related compounds.
Preclinical Pharmacokinetics and Biotransformation of Cormethasone Acetate
Absorption and Distribution Profiles in Non-Human Biological Systems
In preclinical models, the absorption and distribution of corticosteroids are significantly influenced by their esterification. Acetate (B1210297) esters, such as betamethasone (B1666872) acetate, are designed to act as prodrugs, influencing the rate and duration of drug release.
Following intramuscular administration in sheep, a formulation containing both betamethasone phosphate (B84403) and betamethasone acetate demonstrated a sustained-release profile. nih.gov The initial rapid absorption is attributable to the highly soluble phosphate ester, while the acetate ester provides a slower, more prolonged release of the active betamethasone. This dual-release characteristic results in a biexponential decline in plasma concentrations, with a terminal half-life of approximately 14 hours in sheep, which is considerably longer than that of the phosphate ester alone (around 4 hours). nih.gov This suggests that the acetate moiety creates a depot effect at the site of injection, from which the active steroid is gradually absorbed into systemic circulation.
Studies in rats using dexamethasone (B1670325), a compound structurally similar to cormethasone (B10785108), reveal extensive tissue distribution. A physiologically based pharmacokinetic (PBPK) model in male rats showed that after subcutaneous administration, dexamethasone partitions extensively into the liver, with a tissue partition coefficient (Kp) of 6.76. nih.govresearchgate.net Most other tissues, including muscle, showed Kp values ranging between 0.1 and 1.5, indicating widespread but variable distribution. nih.govresearchgate.net The distribution into the brain is limited, which is thought to be due to the action of efflux transporters like P-glycoprotein. consensus.app
The volume of distribution at steady-state for dexamethasone in both healthy and arthritic male Lewis rats was found to be approximately 4.85 L/kg, indicating significant distribution into tissues from the plasma. semanticscholar.org Corticosteroids generally exhibit moderate plasma protein binding, primarily to albumin. e-jnc.org Dexamethasone is reported to be about 77% bound to human plasma proteins. nih.gov
Table 1: Comparative Pharmacokinetic Parameters of Corticosteroids in Preclinical Models
| Compound | Animal Model | Route of Administration | Key Pharmacokinetic Findings | Reference(s) |
|---|---|---|---|---|
| Betamethasone Acetate/Phosphate | Sheep | Intramuscular | Biexponential decline, terminal half-life of 14 hours due to sustained release from acetate ester. | nih.gov |
| Dexamethasone | Rats (Male) | Subcutaneous | Extensive partitioning to the liver (Kp = 6.76); limited brain distribution. | nih.govresearchgate.net |
| Dexamethasone | Rats (Male Lewis) | Intramuscular | Steady-state volume of distribution of 4.85 L/kg. | semanticscholar.org |
| Prednisolone (B192156) | Alpacas | Oral | Low oral bioavailability (13.7%). | tennessee.edu |
| Methylprednisolone | Guinea Pig | Topical (Intratympanic) | Higher penetration into cochlear fluids compared to systemic administration. | nih.gov |
Metabolic Pathways and Enzymatic Transformations of Cormethasone Acetate
The biotransformation of corticosteroid acetates is a critical step in their activation and subsequent clearance. As prodrugs, they must undergo enzymatic hydrolysis to release the pharmacologically active steroid.
The primary bioactivation step for a corticosteroid acetate is the hydrolysis of the ester bond to release the active alcohol form. This reaction is catalyzed by esterase enzymes present in blood, the liver, and other tissues. msdvetmanual.com For instance, studies with betamethasone acetate show that the acetate ester itself is not detected in plasma, indicating rapid hydrolysis to the active betamethasone. drugbank.comresearchgate.net
Once the active corticosteroid is released, its activity is further modulated by other enzymes, most notably the 11β-hydroxysteroid dehydrogenases (11β-HSDs). There are two main isoforms:
11β-HSD1: This enzyme primarily acts as a reductase, converting inactive cortisone (B1669442) to active cortisol (or in the case of synthetic analogues, inactive 11-keto forms to their active 11β-hydroxyl forms). It is widely expressed in key metabolic tissues like the liver, adipose tissue, and skin. drugbank.com This enzymatic action can amplify glucocorticoid effects within specific tissues.
11β-HSD2: This enzyme catalyzes the reverse reaction, inactivating active glucocorticoids (like cortisol) by oxidizing them to their inert 11-keto forms (like cortisone). drugbank.com
While direct studies on this compound are lacking, the metabolic pathways of related fluorinated corticosteroids like dexamethasone are well-documented. Dexamethasone is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) enzymes. nih.govnih.gov
The metabolism of synthetic corticosteroids like dexamethasone involves several reactions, including hydroxylation and side-chain degradation. The resulting metabolites are generally less biologically active and more water-soluble, facilitating their excretion. derangedphysiology.com
In preclinical drug development, the identification of metabolites is crucial, especially if a metabolite is formed in significantly higher proportions in humans than in the animal species used for toxicity testing. semanticscholar.org For corticosteroids, the primary active moiety is the parent drug released after ester hydrolysis. Subsequent metabolites are typically considered detoxification products. For example, after administration of betamethasone acetate, the intended active compound is betamethasone itself. drugbank.comresearchgate.net
The clearance of corticosteroids from the body occurs primarily through hepatic metabolism followed by renal excretion of the more water-soluble metabolites. derangedphysiology.com
For dexamethasone, renal excretion of the unchanged drug is a minor pathway, accounting for less than 10% of total body clearance. nih.gov The majority is cleared via metabolism by hepatic enzymes. In male Lewis rats, the clearance of dexamethasone was found to be approximately 1.05 L/h/kg in healthy animals and slightly higher (1.19 L/h/kg) in arthritic animals, though this difference was not considered clinically significant. researchgate.netsemanticscholar.org
The sustained-release properties of acetate esters can prolong the apparent elimination half-life of the active drug. In sheep, the terminal half-life of betamethasone released from a mixed phosphate/acetate formulation was 14 hours, significantly longer than the 4-hour half-life observed with the phosphate salt alone, demonstrating how the formulation dictates the clearance profile. nih.gov
Influence of Preclinical Biological Factors on this compound Disposition
Various biological factors in preclinical models can influence the pharmacokinetics of corticosteroids.
Animal Species: Significant species-specific differences exist in corticosteroid metabolism and receptor binding. For example, esterified betamethasone shows different glucocorticoid receptor transactivation activity between human and rat cells, which is not due to differences in receptor binding but in the post-binding cellular response. nih.gov Pharmacokinetic parameters such as clearance and elimination half-life for prednisolone vary notably between sheep, cattle, horses, and alpacas. tennessee.edu
Disease State: The presence of disease can alter drug disposition. In a rat model of rheumatoid arthritis, the clearance of dexamethasone was slightly but statistically significantly increased compared to healthy control rats. researchgate.netsemanticscholar.org
Co-administered Drugs: Glucocorticoids are known to induce metabolic enzymes, particularly CYP3A4. Pretreatment with dexamethasone in rats significantly increased the clearance and reduced the half-life of midazolam, a known CYP3A substrate. nih.gov This indicates that corticosteroids can alter their own metabolism and that of other drugs.
Comparative Pharmacokinetics of this compound with Related Corticosteroids
A comparison with related corticosteroids highlights the key structural and formulation-based determinants of pharmacokinetic behavior.
Esterification: The type of ester is a major determinant of the absorption rate and duration of action. Highly soluble phosphate esters (e.g., betamethasone phosphate) are rapidly absorbed and provide a quick onset of action. nih.govdrugbank.com In contrast, less soluble acetate esters (e.g., betamethasone acetate) are absorbed more slowly from the injection site, providing a sustained-release effect and prolonging the terminal half-life of the active steroid. nih.govresearchgate.net
Fluorination and Substitution: Structural modifications to the steroid nucleus, such as fluorination at the C-9 position and substitution at C-16 (as seen in dexamethasone and betamethasone), increase glucocorticoid potency and eliminate mineralocorticoid activity. msdvetmanual.com These modifications also increase resistance to metabolic degradation, prolonging the biological effect. derangedphysiology.com
Potency and Half-Life: Dexamethasone and betamethasone are considered long-acting glucocorticoids, largely due to their structural stability. In a comparative study, betamethasone was found to produce a more profound and prolonged suppression of adrenocortical function than an equivalent anti-inflammatory dose of prednisolone, a shorter-acting corticosteroid. nih.gov
Table 2: Qualitative Comparison of Corticosteroid Esters
| Feature | Phosphate Esters (e.g., Betamethasone Phosphate) | Acetate Esters (e.g., Betamethasone Acetate) |
|---|---|---|
| Solubility | High water solubility | Low water solubility |
| Absorption Rate | Rapid | Slow, sustained |
| Onset of Action | Fast | Delayed |
| Duration of Action | Short | Prolonged (acts as a depot) |
| Primary Role | Provide initial high concentration of active drug | Provide a long-lasting therapeutic effect |
Preclinical Efficacy and Mechanistic Investigations of Cormethasone Acetate
In Vitro Cellular Models for Evaluating Anti-inflammatory and Immunomodulatory Potency
The initial assessment of cormethasone (B10785108) acetate's potential as an anti-inflammatory and immunomodulatory agent begins with in vitro cellular models. These controlled laboratory environments allow for a detailed examination of the compound's effects on specific cell types involved in the immune response.
Typically, cell lines such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs) are stimulated with inflammatory agents like lipopolysaccharide (LPS) to mimic an inflammatory state. juniperpublishers.com The potency of cormethasone acetate (B1210297) would then be evaluated by its ability to inhibit the production of key pro-inflammatory mediators. The general mechanism for corticosteroids involves binding to the glucocorticoid receptor, which in turn inhibits pro-inflammatory signals and promotes anti-inflammatory signals. drugbank.com
Key parameters measured in these assays would include:
Cytokine Production: Measuring the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). juniperpublishers.comnih.gov
Enzyme Activity: Assessing the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for producing inflammatory prostaglandins (B1171923).
Nitric Oxide (NO) Production: Quantifying the decrease in nitric oxide, a signaling molecule involved in inflammation.
While specific data for cormethasone acetate is unavailable, a study on a different corticosteroid, dexamethasone (B1670325), demonstrated significant reduction of TNF-α and IL-1β release in LPS-stimulated RAW 264.7 cells. ncats.io Similar assays would be essential to quantify the intrinsic anti-inflammatory and immunomodulatory potency of this compound.
Table 1: Representative In Vitro Anti-inflammatory Assay for a Glucocorticoid (Note: This table is illustrative and does not represent actual data for this compound)
| Cell Model | Inflammatory Stimulus | Measured Biomarker | Expected Outcome with Glucocorticoid |
| Murine Macrophages (RAW 264.7) | Lipopolysaccharide (LPS) | TNF-α, IL-6 | Significant dose-dependent reduction |
| Human PBMCs | Phytohaemagglutinin (PHA) | Interferon-gamma (IFN-γ) | Inhibition of T-cell cytokine production |
| Synovial Fibroblasts | Interleukin-1β (IL-1β) | Prostaglandin E2 (PGE2) | Decreased production |
Mechanistic Studies in In Vivo Animal Models of Specific Biological Processes
Following promising in vitro results, the investigation of this compound would proceed to in vivo animal models. These models are crucial for understanding the compound's effects within a complex, living biological system. Animal models of diseases such as arthritis, asthma, or dermatitis are commonly used to evaluate the efficacy of corticosteroids.
For instance, in a mouse model of allergic airway inflammation, the administration of a glucocorticoid would be expected to reduce lung inflammation. nih.gov Similarly, in models of contact hypersensitivity, the compound's ability to decrease tissue swelling and inflammatory cell infiltration would be assessed. nih.gov These studies help to confirm the anti-inflammatory and immunosuppressive actions observed in vitro and provide insights into the compound's behavior in a whole organism.
Assessment of Molecular and Cellular Biomarkers of this compound Activity in Preclinical Settings
To understand how this compound exerts its effects, researchers would analyze molecular and cellular biomarkers. This involves collecting tissues and fluids from the animal models described above and examining them for changes that indicate the drug's activity.
The primary mechanism of glucocorticoids involves the modulation of gene transcription. nih.gov Upon binding to its receptor, the glucocorticoid-receptor complex can upregulate anti-inflammatory genes and downregulate pro-inflammatory genes. esmed.org
Key biomarkers that would be assessed include:
Gene Expression: Changes in the mRNA levels of inflammatory cytokines and enzymes (e.g., TNF-α, COX-2) in affected tissues. nih.gov
Protein Levels: Measurement of circulating inflammatory proteins and those within tissues to confirm that changes in gene expression translate to functional changes. frontiersin.org
Cellular Infiltration: Histological analysis of tissues to quantify the reduction in the migration of immune cells (like neutrophils and lymphocytes) to the site of inflammation.
For example, studies with dexamethasone have shown it can down-regulate genes related to type I and II interferon signaling in whole blood immune cells. frontiersin.org Assessing similar biomarkers would be fundamental to characterizing the molecular pharmacology of this compound.
Role of this compound in Modulating Cellular Proliferation and Differentiation Pathways
Glucocorticoids are known to have significant effects on the proliferation and differentiation of various cell types, particularly those of the immune system. Preclinical studies would investigate the impact of this compound on these fundamental cellular processes.
For example, corticosteroids can suppress the proliferation of lymphocytes, which is a key component of their immunosuppressive action. nih.gov Research on cortisone (B1669442) acetate has shown that it can suppress the division of lymphoid cells in the spleen in response to an infection. nih.gov Furthermore, glucocorticoids can influence the differentiation of immune cells, such as promoting a shift away from pro-inflammatory T-helper cell subsets.
These effects are often mediated by the regulation of critical cell cycle proteins and transcription factors that govern cell fate. Understanding these actions is vital, as they contribute to both the therapeutic effects and potential side effects of the compound.
Application of Ex Vivo Organ Culture Systems for Compound Evaluation
Ex vivo organ culture systems represent an intermediate step between in vitro and in vivo models. These systems involve maintaining whole tissues or organs in a viable state in the laboratory for a short period. esmed.org This methodology allows for the study of a compound's effect on tissue in its native microenvironment, including the complex interactions between different cell types, which cannot be replicated in simple cell cultures. esmed.org
For example, a skin biopsy from an animal with dermatitis could be cultured ex vivo and treated with this compound. Researchers could then analyze the tissue for reductions in inflammatory markers and changes in tissue structure. This approach can provide valuable predictive data on how a compound might perform in a clinical setting. esmed.org Recent advancements have demonstrated that such systems can preserve cancer tissue and its microenvironment with high viability for several days, allowing for the assessment of drug responses. esmed.org
Analytical Methodologies for Cormethasone Acetate Research
Development and Validation of Chromatographic Techniques for Quantification (e.g., HPLC, LC-MS/MS)
Chromatographic techniques are the cornerstone of quantitative analysis for corticosteroids like cormethasone (B10785108) acetate (B1210297). High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are particularly valued for their sensitivity, specificity, and accuracy.
High-Performance Liquid Chromatography (HPLC):
Reversed-phase HPLC (RP-HPLC) is a widely adopted method for the quantification of corticosteroids. For compounds structurally similar to cormethasone acetate, such as dexamethasone (B1670325) acetate, validated HPLC methods have been successfully developed. scielo.brscielo.brresearchgate.net These methods typically employ a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. scielo.brscielo.brresearchgate.net Detection is commonly performed using a UV-Vis detector at a wavelength where the analyte exhibits maximum absorbance, often around 240 nm. sepscience.comneuroquantology.com
Method validation is a critical aspect of developing a reliable HPLC assay. neuroquantology.com This process, guided by international standards such as those from the International Conference on Harmonisation (ICH), ensures the method is fit for its intended purpose. Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. scielo.brresearchgate.net
Accuracy: The closeness of the test results obtained by the method to the true value. scielo.brresearchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. scielo.brresearchgate.net
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. scielo.br
A typical HPLC method for a related compound, dexamethasone acetate, is detailed in the interactive table below.
Interactive Data Table: Example HPLC Parameters for Dexamethasone Acetate Quantification
| Parameter | Condition |
|---|---|
| Column | Lichrospher 100 RP-18 (250 mm x 4 mm, 5 µm) scielo.br |
| Mobile Phase | Methanol:Water (65:35 v/v) scielo.br |
| Flow Rate | 1.0 mL/min scielo.br |
| Detection | UV-Vis at 239 nm scielo.br |
| Injection Volume | 20 µL scielo.br |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For applications requiring even higher sensitivity and selectivity, such as the analysis of low concentrations of corticosteroids in complex biological matrices, LC-MS/MS is the method of choice. nih.gov This technique combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.
In a typical LC-MS/MS workflow, the sample is first subjected to chromatographic separation. The eluent is then introduced into the mass spectrometer, where the analyte molecules are ionized. The precursor ions are selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) approach provides a high degree of specificity and allows for accurate quantification even at very low levels. nih.gov
Spectrophotometric and Electrophoretic Methods for Structural Elucidation and Purity Assessment
While chromatography is paramount for quantification, spectrophotometric and electrophoretic methods play a significant role in the structural elucidation and purity assessment of this compound.
UV-Visible Spectrophotometry: This technique is often used in conjunction with HPLC for detection. The UV spectrum of a compound is dependent on its chemical structure, and the wavelength of maximum absorbance (λmax) can be used as a preliminary identification tool. For corticosteroids, the characteristic chromophore in the steroid nucleus typically results in a λmax in the range of 240-250 nm. neuroquantology.com
Capillary Electrophoresis (CE): Capillary electrophoresis offers an alternative separation technique to HPLC. It separates compounds based on their charge-to-mass ratio in an electric field. While less commonly used for routine quantification of corticosteroids compared to HPLC, CE can provide complementary information and is particularly useful for the separation of closely related compounds and impurities.
Bioanalytical Method Development for this compound in Preclinical Biological Matrices
The analysis of drugs and their metabolites in biological fluids and tissues is known as bioanalysis. scispace.com The development of robust bioanalytical methods is essential for preclinical studies, such as pharmacokinetics and toxicokinetics, which provide critical information about the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. nih.govscispace.com
Biological matrices, such as plasma, serum, urine, and tissue homogenates, are complex mixtures containing numerous endogenous substances that can interfere with the analysis. nih.gov Therefore, a crucial step in bioanalytical method development is sample preparation. The goal of sample preparation is to extract the analyte of interest from the matrix and remove potential interferences. nih.govchromatographyonline.com Common sample preparation techniques include:
Protein Precipitation (PPT): A simple and rapid method where an organic solvent is added to the biological sample to precipitate proteins, which are then removed by centrifugation.
Liquid-Liquid Extraction (LLE): A technique that separates compounds based on their relative solubilities in two different immiscible liquids.
Solid-Phase Extraction (SPE): A more selective method where the analyte is retained on a solid sorbent while interferences are washed away.
LC-MS/MS is the most widely used analytical technique for bioanalysis due to its high sensitivity and specificity, which are necessary to measure the low concentrations of drugs and their metabolites typically found in biological samples. nih.govchromatographyonline.com The validation of bioanalytical methods is governed by specific regulatory guidelines and includes parameters such as selectivity, accuracy, precision, recovery, matrix effect, and stability. nih.gov
Impurity Profiling and Stability-Indicating Analytical Methods
Impurity profiling is the identification and quantification of all potential impurities in a drug substance and drug product. dphen1.com These impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). dphen1.com The presence of impurities, even at trace levels, can affect the safety and efficacy of a drug.
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. researchgate.netnih.gov Such a method must be able to separate the intact API from its degradation products and any other potential impurities. nih.gov
Forced degradation studies are a key component of developing a stability-indicating method. dphen1.com In these studies, the drug substance is subjected to stress conditions such as heat, humidity, acid/base hydrolysis, and oxidation to generate potential degradation products. researchgate.net The analytical method is then developed and validated to ensure that all these degradation products are well-separated from the main peak of the API. nih.gov RP-HPLC is the most common technique used for impurity profiling and as a stability-indicating method. sepscience.comresearchgate.netnih.gov
Advanced Spectroscopic Techniques for Comprehensive Characterization (e.g., NMR, IR, X-ray Crystallography)
While the previously mentioned techniques are essential for quantification and purity assessment, a comprehensive characterization of this compound requires the use of advanced spectroscopic techniques that provide detailed information about its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful technique for elucidating the chemical structure of organic molecules. mdpi.com By analyzing the signals from atomic nuclei (typically ¹H and ¹³C), it is possible to determine the connectivity of atoms and the stereochemistry of the molecule. NMR is invaluable for confirming the identity of a newly synthesized compound and for characterizing any unknown impurities or degradation products. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum that can be used as a fingerprint for the compound.
Degradation Pathways and Stability Research of Cormethasone Acetate
Identification and Characterization of Degradation Products and Their Formation Pathways
The degradation of corticosteroids, a class of compounds to which cormethasone (B10785108) acetate (B1210297) belongs, can lead to the formation of various byproducts. While specific degradation products for cormethasone acetate are not extensively documented, studies on analogous compounds like dexamethasone (B1670325) and betamethasone (B1666872) reveal common degradation pathways.
For instance, one of the major classes of degradation products for corticosteroids with similar structural features is the formation of enol aldehydes. These can subsequently break down into a variety of secondary degradants, with the specific products depending on the formulation and storage conditions. In acidic conditions, the Mattox rearrangement is a known pathway that facilitates the formation of enol aldehydes. Under alkaline conditions, corticosteroids can also be converted to enol aldehyde isomers.
Forced degradation studies on related corticosteroids have identified several types of degradation products, including those resulting from hydroxylation/reduction, decarbonylation/formylation, and defluorination reactions researchgate.net. In studies on dexamethasone, 17-oxo-dexamethasone has been identified as a major degradation product resulting from oxidation, particularly under basic stress conditions.
A study on dexamethasone in an aqueous medium identified 13 major degradation products over time when subjected to varying temperatures researchgate.net. This highlights the potential for a complex mixture of degradants to form upon the decomposition of this compound.
The following table summarizes potential degradation products based on studies of similar corticosteroids:
| Degradation Product Class | Formation Pathway | Triggering Condition | Reference Compound(s) |
| Enol Aldehydes (Z and E isomers) | Mattox Rearrangement / Alkaline Conversion | Acidic or Alkaline pH | Betamethasone |
| 17-oxo derivatives | Oxidation of the C-17 side chain | Basic pH, presence of oxygen | Dexamethasone researchgate.net |
| Hydroxylation/Reduction Products | Hydrolytic and oxidative reactions | Aqueous environment | Dexamethasone researchgate.net |
| Decarbonylation/Formylation Products | Oxidative degradation | Aqueous environment | Dexamethasone researchgate.net |
| Defluorination Products | Chemical degradation | Not specified | Dexamethasone researchgate.net |
Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation, Photodegradation, Rearrangements)
The chemical stability of this compound is likely susceptible to several degradation mechanisms, including hydrolysis, oxidation, photodegradation, and molecular rearrangements.
Hydrolysis: The ester linkage in this compound is a primary site for hydrolytic degradation, particularly in aqueous solutions. The rate of hydrolysis is significantly influenced by pH. Studies on other corticosteroids, such as mometasone (B142194) furoate, have shown that stability decreases as the pH increases above 4 nih.gov. This suggests that this compound would be more stable in acidic to neutral pH environments and would degrade more rapidly under alkaline conditions. The degradation often follows pseudo-first-order kinetics nih.gov.
Oxidation: The dihydroxyacetone side chain at C-17, a common feature in many corticosteroids, is prone to oxidative degradation. This process can be catalyzed by the presence of trace metal ions like copper or iron researchgate.net. The formation of 17-oxo derivatives is a well-documented oxidative degradation pathway for compounds like dexamethasone researchgate.net. The presence of oxygen and exposure to heat or light can accelerate these oxidative processes researchgate.net.
Photodegradation: Exposure to light, particularly UV radiation, can initiate and accelerate the degradation of corticosteroids. Photodegradation can lead to the formation of various impurities researchgate.net. While some studies on related compounds like betamethasone acetate have shown that its stability in a mixture was not significantly dependent on light exposure over a certain period, photodegradation remains a critical factor to consider for the long-term stability of this compound nih.gov.
Rearrangements: As mentioned earlier, the Mattox rearrangement is a known acid-catalyzed rearrangement that can occur in corticosteroids, leading to the formation of enol aldehydes . This highlights the potential for molecular rearrangements to contribute to the degradation profile of this compound under specific conditions.
Influence of Environmental Factors (e.g., pH, Temperature, Light, Humidity) on Compound Stability
Environmental factors play a crucial role in the stability of this compound.
pH: The pH of the environment is a critical determinant of stability. As with other corticosteroids, this compound is expected to be more stable at a pH below 4 nih.gov. In alkaline conditions, the rate of degradation, particularly through hydrolysis, increases significantly nih.gov.
Temperature: Elevated temperatures accelerate the rate of chemical degradation. Studies on dexamethasone have shown increased degradation at higher temperatures researchgate.net. For instance, a study on a dexamethasone paste indicated that products stored at 80°C were unstable researchgate.net. Accelerated stability testing on various drug formulations consistently demonstrates that higher temperatures lead to greater degradation nih.gov.
Light: Exposure to light, especially UV light, can provide the energy needed to initiate photodegradation reactions, leading to the formation of impurities researchgate.net. Therefore, protecting this compound from light is essential for maintaining its stability.
Humidity: The presence of moisture can facilitate hydrolytic degradation. For solid dosage forms, exposure to high humidity can lead to the uptake of water, which can then participate in degradation reactions researchgate.net.
The following table summarizes the expected influence of environmental factors on the stability of this compound, based on data from related compounds:
| Environmental Factor | Influence on Stability | General Trend | Reference Compound(s) |
| pH | High | More stable at acidic pH (<4), degradation increases at higher pH. | Mometasone Furoate nih.gov |
| Temperature | High | Degradation rate increases with increasing temperature. | Dexamethasone researchgate.net, Metformin nih.gov |
| Light | Moderate to High | Exposure to light, especially UV, can cause photodegradation. | Dexamethasone researchgate.net, Betamethasone Acetate nih.gov |
| Humidity | Moderate | Increased humidity can promote hydrolysis in solid forms. | Dexamethasone Acetate researchgate.net |
Formulation-Dependent Degradation Profiles and Impurity Generation
The degradation profile and the types of impurities generated for this compound are highly dependent on its formulation. The excipients used in a formulation can either enhance stability or contribute to degradation.
For example, in a study of exenatide, the addition of sugars like mannitol, sorbitol, and sucrose (B13894) showed a protective effect against aggregation nih.gov. Conversely, the presence of water in a photopolymer composition was suggested to initiate drug degradation in a dexamethasone formulation researchgate.net.
The type of dosage form also plays a significant role. Aqueous solutions and suspensions are generally more susceptible to hydrolysis and microbial growth compared to solid dosage forms. In injectable formulations containing both betamethasone sodium phosphate (B84403) and betamethasone acetate, a stability-indicating HPLC method was able to separate a total of 32 potential impurities and degradation products, highlighting the complexity of degradation in multi-component formulations nih.gov.
Sterilization methods can also impact stability. Autoclaving, which involves high temperatures, has been shown to cause degradation of dexamethasone acetate in hydrogel formulations, leading to the appearance of degradation peaks in chromatographic analysis mdpi.com.
Computational and Chemoinformatics Approaches for Cormethasone Acetate
Molecular Docking and Dynamics Simulations of Cormethasone (B10785108) Acetate-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations are cornerstone computational techniques for elucidating the interactions between a ligand, such as cormethasone acetate (B1210297), and its biological target, primarily the glucocorticoid receptor (GR). These methods provide atomic-level insights into the binding process, the stability of the ligand-receptor complex, and the key molecular determinants of affinity and selectivity.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. For cormethasone acetate, this would involve docking the compound into the ligand-binding domain (LBD) of the GR. Studies on other glucocorticoids, like dexamethasone (B1670325), have successfully used molecular docking to understand their binding modes. nih.govrcsb.org These studies reveal critical amino acid residues within the GR's binding pocket that form hydrogen bonds and van der Waals interactions with the ligand, stabilizing the complex. nih.gov Similar analyses for this compound would identify its unique interaction fingerprint with the GR.
Following docking, molecular dynamics simulations can be employed to study the dynamic behavior of the this compound-GR complex over time. MD simulations provide a more realistic representation of the biological environment, typically in a solvated state, and can assess the conformational stability of the complex. researchgate.net Research on dexamethasone has utilized MD simulations to analyze its stability within the GR binding pocket and understand how it induces specific conformational changes in the receptor that are crucial for its activity. researchgate.netnih.gov These simulations can also help to explain differences in activity between various glucocorticoid analogs based on the stability and dynamics of their respective receptor complexes. nih.gov
Table 1: Illustrative Molecular Docking and Dynamics Simulation Data for this compound with the Glucocorticoid Receptor
| Computational Metric | Hypothetical Value for this compound | Description |
| Docking Score (kcal/mol) | -11.5 | A theoretical estimation of the binding affinity; more negative values indicate stronger binding. |
| Key Interacting Residues | Gln570, Arg611, Asn564 | Amino acids in the GR binding pocket predicted to form significant interactions (e.g., hydrogen bonds). |
| RMSD of Complex (Å) | 1.8 | Root Mean Square Deviation over a simulation period (e.g., 100 ns), indicating the stability of the complex. |
| Binding Free Energy (kcal/mol) | -45.7 | A more rigorous calculation of binding affinity derived from MD simulations, such as through MM/PBSA. |
Note: The data in this table is hypothetical and for illustrative purposes to represent the type of information generated from molecular docking and dynamics simulations. Specific experimental or computational values for this compound are not widely published.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By developing mathematical models, QSAR can predict the activity of new, untested compounds and guide the design of analogs with enhanced potency or other desirable properties.
For this compound, a QSAR study would involve a dataset of structurally related steroid compounds with known binding affinities for the glucocorticoid receptor. Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). kg.ac.rsnih.gov
Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that links these descriptors to the biological activity. kg.ac.rs Studies on other steroids have successfully used QSAR to identify key structural features that determine their binding affinity to receptors like the GR. nih.gov For instance, the presence of specific functional groups or particular electronic properties can be identified as being crucial for high affinity. kg.ac.rs Such a model for the this compound chemical class would allow for the virtual design and screening of novel analogs, prioritizing those predicted to have the highest activity for synthesis and experimental testing.
Table 2: Examples of Molecular Descriptors for a Hypothetical QSAR Model of this compound Analogs
| Descriptor Type | Example Descriptor | Relevance to Biological Activity |
| Electronic | Partial Charge on Carbonyl Oxygen | Influences hydrogen bonding potential with the receptor. |
| Steric | Molecular Volume | Affects how well the molecule fits into the receptor's binding pocket. |
| Topological | Wiener Index | Relates to the branching and compactness of the molecular structure. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Describes the lipophilicity of the molecule, which can impact cell membrane permeability and receptor binding. nih.gov |
Predictive Modeling of Pharmacokinetic and Pharmacodynamic Properties in Preclinical Systems
Computational models are increasingly used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, collectively known as pharmacokinetics (PK). nih.gov Furthermore, pharmacodynamic (PD) models can relate drug concentrations to their pharmacological effect. iapchem.org
For this compound, predictive ADME models can be built using its chemical structure to estimate properties like oral bioavailability, plasma protein binding, metabolic stability, and clearance. nih.govnih.gov These models are often developed using large datasets of compounds with experimentally determined pharmacokinetic parameters. birmingham.ac.uk For instance, the lipophilicity and the presence of specific functional groups on this compound can be used to predict its potential for crossing biological membranes or its susceptibility to metabolic enzymes. numberanalytics.com
Pharmacokinetic/pharmacodynamic (PK/PD) modeling can integrate this information to simulate the time course of both the drug concentration in the body and its therapeutic effect. nih.goviapchem.org For glucocorticoids, these models can describe the relationship between plasma concentrations and the suppression of inflammatory markers or the regulation of gene expression. nih.gov While specific PK/PD models for this compound are not widely published, models for dexamethasone and prednisolone (B192156) have been developed to understand their dose-response relationships and to optimize dosing regimens. nih.goviapchem.org
Table 3: Illustrative Predicted Pharmacokinetic Parameters for this compound
| ADME Property | Predicted Value | Computational Method/Basis |
| Human Intestinal Absorption | High | Based on physicochemical properties like LogP and polar surface area. |
| Plasma Protein Binding (%) | > 90% | Predicted based on similarity to other corticosteroids with high protein binding. nih.gov |
| CYP450 3A4 Inhibition | Low Probability | In silico screening against cytochrome P450 enzyme models. |
| Bioavailability (%) | ~70-80% | Estimated from models trained on structurally similar compounds. nih.gov |
Note: These predicted values are for illustrative purposes and are based on general principles of ADME modeling for corticosteroids.
In Silico Screening for Potential Off-Target Interactions and Receptor Selectivity
A crucial aspect of drug development is ensuring that a compound is selective for its intended target, as interactions with other proteins (off-targets) can lead to unwanted side effects. In silico screening, also known as reverse docking, is a computational approach where a compound of interest, like this compound, is docked against a large panel of different protein structures.
This process can identify potential off-target proteins for which this compound might have significant binding affinity. By flagging these potential interactions early in the drug discovery process, it allows for experimental validation and a better assessment of the compound's safety profile. This is particularly important for glucocorticoids, as they can sometimes interact with other steroid receptors, such as the mineralocorticoid or progesterone (B1679170) receptors.
Computational methods can also be used to predict the selectivity of this compound for the glucocorticoid receptor over other related receptors. By comparing the calculated binding affinities of this compound for the GR with its affinities for other steroid receptors, a selectivity profile can be generated. This information is vital for designing more selective analogs that minimize the potential for off-target effects.
Application of Chemoinformatics Tools for Library Design and Data Mining
Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical compounds. These tools are invaluable for designing chemical libraries and for mining existing databases for novel insights.
For this compound, chemoinformatics tools can be used to design a virtual library of analogs. This is achieved by defining a core scaffold (the cormethasone structure) and then systematically modifying it with different functional groups at various positions. These virtual libraries can then be screened using the computational methods described above (docking, QSAR, ADME prediction) to prioritize a smaller, more manageable set of compounds for synthesis and testing.
Data mining of large chemical and biological databases can also uncover new information relevant to this compound. For example, by searching for compounds with similar structural or physicochemical properties, it may be possible to identify other molecules that interact with the glucocorticoid receptor, potentially revealing new chemical scaffolds for drug design. Furthermore, mining clinical or preclinical data for related compounds can help in predicting potential biological effects or liabilities of this compound.
Future Directions and Emerging Research Areas for Cormethasone Acetate
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Mechanistic Studies
The application of "omics" technologies promises to systematically unravel the complex molecular interactions of Cormethasone (B10785108) acetate (B1210297). nih.gov These high-throughput methods provide a holistic snapshot of the genomic, proteomic, and metabolomic landscapes within a biological system, moving beyond single-pathway analysis to a more comprehensive, systems-level understanding. nih.govnih.gov
Genomics and Transcriptomics: Future research can leverage genomics to identify genetic variations that influence individual responses to Cormethasone acetate, paving the way for personalized medicine. Transcriptomics, the study of the complete set of RNA transcripts, can reveal how the compound modulates gene expression patterns on a global scale. nih.gov For instance, studies on the related glucocorticoid Dexamethasone (B1670325) have used proteomics to identify its effects on protein synthesis and catabolism. nih.gov A similar transcriptomic approach for this compound could map the full spectrum of genes it upregulates or downregulates in target cells, offering insights into its anti-inflammatory and immunosuppressive effects.
Proteomics: Proteomics allows for the large-scale study of proteins, their structures, and functions. mdpi.com For this compound, proteomic analyses can identify the full suite of proteins that are differentially expressed or post-translationally modified upon treatment. This can uncover novel protein targets and signaling pathways. nih.gov Research on Dexamethasone has shown its influence on the Akt signaling pathway, which is involved in cell survival, proliferation, and protein synthesis. nih.gov Proteomic studies could determine if this compound acts through similar or distinct protein networks.
Metabolomics: Metabolomics focuses on the global analysis of small molecules (metabolites) within cells, tissues, or biofluids. mdpi.com Investigating the metabolomic profile after this compound administration can reveal shifts in metabolic pathways, such as glucose metabolism, lipid metabolism, and amino acid utilization. mdpi.com Previous metabolomic studies on Dexamethasone have shown an increase in gluconeogenic amino acids, indicating a rise in gluconeogenesis. nih.gov Applying these techniques to this compound could provide a detailed metabolic signature of its effects, helping to understand both therapeutic actions and potential metabolic side effects.
Integrating these omics datasets can build comprehensive models of the compound's mechanism of action, identifying causal relationships between molecular signatures and physiological outcomes. nih.gov
Table 1: Potential Omics-Based Investigations for this compound
| Omics Technology | Research Goal | Potential Findings |
|---|---|---|
| Genomics | Identify genetic markers influencing patient response. | Single Nucleotide Polymorphisms (SNPs) in glucocorticoid receptor genes or related pathways. |
| Transcriptomics | Map global changes in gene expression. | Identification of novel genes and non-coding RNAs regulated by the compound. |
| Proteomics | Characterize changes in protein expression and modification. mdpi.com | Discovery of new protein targets and signaling cascades, like the Akt pathway. nih.gov |
| Metabolomics | Analyze shifts in cellular metabolism. mdpi.com | Elucidation of effects on glucose, lipid, and amino acid pathways. nih.gov |
Exploration of this compound's Role in Emerging Biological Paradigms
Scientific understanding of biology is constantly evolving. Future research should position this compound within emerging paradigms such as immunometabolism, the microbiome's influence on drug efficacy, and epigenetic regulation.
Immunometabolism: This field investigates the interplay between immunological and metabolic processes. As corticosteroids are potent immunomodulators and have significant metabolic effects, exploring this compound's role in immunometabolism is a logical next step. Research could focus on how the compound alters the metabolic programming of immune cells (e.g., T-cells, macrophages) to control their inflammatory or suppressive functions.
Microbiome Studies: The gut microbiome is increasingly recognized for its role in health, disease, and drug metabolism. Future studies could investigate how the gut microbiota influences the pharmacokinetics and pharmacodynamics of this compound. Conversely, research could also explore how the administration of this compound impacts the composition and function of the gut microbiome, potentially affecting long-term health outcomes.
Epigenetics: Beyond direct genomic interactions, corticosteroids can exert influence through epigenetic modifications—changes that alter gene activity without changing the DNA sequence itself. Research could delve into how this compound affects epigenetic markers like DNA methylation and histone acetylation in target tissues. This could reveal longer-lasting mechanisms of gene regulation that contribute to its sustained therapeutic effects or chronic side effects. Combining proteomic and metabolomic strategies has been used to identify histone acetylation as a key epigenetic marker in other biological contexts. mdpi.com
Development of Targeted Delivery Strategies for Specific Cell Types and Tissues
A significant challenge with potent corticosteroids is their potential for systemic side effects. Developing targeted delivery systems aims to concentrate the therapeutic agent at the site of disease, maximizing efficacy while minimizing off-target effects. mdpi.com
Nanoparticle-Based Carriers: Biodegradable nanoparticles, such as those made from Poly(lactic-co-glycolic acid) (PLGA), represent a promising strategy. nih.gov These nanocarriers can be engineered to encapsulate this compound, protecting it from degradation and controlling its release. Research on Dexamethasone acetate has demonstrated the successful use of PLGA nanospheres to target liver macrophages for treating inflammatory liver diseases. nih.gov These nanoparticles were designed to have specific properties, such as a size between 100-300 nm and a negative surface charge, to enhance uptake by macrophages. nih.gov
Ligand-Mediated Targeting: To achieve active targeting, the surface of these nanocarriers can be decorated with specific ligands—such as antibodies, peptides, or aptamers—that bind to receptors overexpressed on target cells. unipd.itresearchgate.net This approach enhances the selectivity of the drug delivery system, ensuring the compound accumulates precisely where it is needed. unipd.it
Magnetically Guided Delivery: An innovative approach involves incorporating magnetic components into the drug delivery system. For example, superparamagnetic iron oxide nanoparticles have been combined with Dexamethasone acetate in PLGA carriers. nih.gov An external magnetic field can then be used to guide these nanocomposites to a specific anatomical location, such as the inner ear, significantly enhancing local drug delivery compared to passive diffusion alone. nih.gov
Table 2: Comparison of Targeted Delivery Strategies for this compound
| Delivery Strategy | Mechanism | Potential Application | Key Research Findings (from related compounds) |
|---|---|---|---|
| PLGA Nanospheres | Passive targeting via the enhanced permeability and retention (EPR) effect and uptake by phagocytic cells. mdpi.comnih.gov | Inflammatory liver diseases, arthritis. | Sustained release over 3 days; efficient internalization by pro-inflammatory macrophages. nih.gov |
| Ligand-Conjugated Carriers | Active targeting via specific binding to cell surface receptors. unipd.it | Cancer therapy, autoimmune diseases. | Peptides and antibodies can be used to target bone marrow in diseases like multiple myeloma. mdpi.com |
| Magnetic Nanocomposites | Guidance to target tissue using an external magnetic field. nih.gov | Inner ear disorders, localized tumors. | Significantly increased cochlear delivery of Dexamethasone acetate under a magnetic field. nih.gov |
Advanced Preclinical Models for Investigating Compound-Biological System Interactions
The limitations of traditional 2D cell cultures and animal models are well-documented. The development of more sophisticated preclinical models can provide more accurate predictions of human responses to this compound.
Organoids and 3D Bioprinting: Organoids are self-organizing 3D cell cultures that mimic the structure and function of human organs. Testing this compound on patient-derived organoids (e.g., gut, lung, or tumor organoids) could offer insights into its efficacy and toxicity in a more physiologically relevant context. 3D bioprinting allows for the creation of complex, multi-cellular tissue constructs that can be used to study compound interactions in a controlled, human-like environment.
Microfluidic Devices (Organs-on-a-Chip): These devices are micro-engineered systems that simulate the activities, mechanics, and physiological responses of entire organs and organ systems. An "inflammation-on-a-chip" model, for example, could be used to study the anti-inflammatory effects of this compound in a dynamic system that includes immune cells, endothelial cells, and tissue-specific cells, providing data on efficacy and potential vascular side effects.
Humanized Mouse Models: These are immunodeficient mice engrafted with functional human cells or tissues. A mouse model with a humanized immune system could be invaluable for studying the immunomodulatory effects of this compound, providing a more accurate reflection of how the compound will interact with the human immune system compared to conventional mouse models.
Leveraging Artificial Intelligence and Machine Learning in this compound Research
Artificial Intelligence (AI) and Machine Learning (ML) are transforming pharmaceutical research by analyzing complex, large-scale datasets to identify patterns and make predictions. nih.govnih.gov
Predictive Modeling: ML algorithms can be trained on clinical and omics data to predict which patients are most likely to respond to this compound therapy. mdpi.com For instance, AI-driven algorithms have been developed to predict patient response to corticosteroid treatment in post-acute COVID-19, achieving balanced accuracy up to 73.5% with models like Decision Trees. researchgate.net A similar approach could personalize this compound therapy.
De Novo Drug Design and Optimization: While this compound is an existing compound, generative AI models can be used to design novel derivatives with improved properties. mdpi.com By learning from the chemical structure and biological activity data of existing corticosteroids, AI can suggest new molecular structures that might offer enhanced potency, better selectivity, or a more favorable safety profile. nih.gov
Mechanism of Action Elucidation: AI can integrate multi-omics data (genomics, proteomics, metabolomics) to build comprehensive network models of a drug's effect. mdpi.com An AI model called DrugCell has been developed to predict drug responses while also providing insights into the biological mechanisms driving those responses by using a neural network that mirrors known biological processes. mdpi.com Applying such a model to this compound could uncover novel mechanisms and identify biomarkers of response.
Table 3: Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Response Modeling | Using ML algorithms to analyze patient data (clinical, genomic) to predict therapeutic outcomes. mdpi.comresearchgate.net | Enables personalized medicine by identifying patients most likely to benefit. |
| Target Identification | Analyzing biological data to identify novel molecular targets for the compound. | Uncovers new therapeutic indications and clarifies mechanisms of action. |
| Generative Chemistry | Employing generative models to design novel molecules with optimized properties based on the this compound scaffold. nih.gov | Development of next-generation corticosteroids with improved efficacy and safety. |
| Multi-Omics Integration | Using AI to analyze and interpret complex, high-dimensional datasets from genomic, proteomic, and metabolomic studies. mdpi.com | Provides a holistic understanding of the drug's biological impact. |
Q & A
Q. What are the established synthesis protocols for Cormethasone acetate, and how can researchers optimize reaction conditions for high-purity yields?
- Methodological Answer : Synthesis of this compound typically involves acetylation of the parent steroid using acetic anhydride under controlled conditions. Key parameters include reaction temperature (e.g., 40–60°C), catalyst selection (e.g., pyridine or DMAP), and purification via column chromatography with silica gel . To optimize yields, researchers should:
- Conduct pilot studies with varying molar ratios of reactants.
- Monitor reaction progress using TLC or HPLC to minimize byproducts.
- Characterize intermediates via NMR and IR spectroscopy to confirm structural integrity .
- Safety Note : Follow OSHA HCS guidelines for handling acetic anhydride (e.g., P280, P302+P352 for skin protection and emergency measures) .
Q. What analytical techniques are recommended for characterizing this compound’s structural integrity and purity?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with UV detection (λ = 240 nm) to assess purity. Validate methods using reference standards (e.g., EP Reference Standards) .
- Spectroscopy : Confirm acetyl group presence via FT-IR (C=O stretch at ~1740 cm⁻¹) and ¹³C NMR (δ ~20–25 ppm for methyl groups) .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to verify melting point consistency (e.g., 220–225°C) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design : Use ICH Q1A guidelines to test degradation under accelerated conditions (40°C/75% RH) and long-term storage (25°C/60% RH) .
- Parameters to Monitor :
- Chemical stability via HPLC assay.
- Photostability using UV light exposure per ICH Q1B.
- Data Interpretation : Apply Arrhenius kinetics to predict shelf life .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s reported pharmacokinetic (PK) profiles across species?
- Methodological Answer :
- Systematic Review : Conduct a meta-analysis of PK studies (e.g., plasma half-life, bioavailability) using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, interspecies metabolic differences) .
- In Silico Modeling : Use PBPK models to simulate interspecies variability and validate findings with in vivo data .
- Methodological Pitfalls : Address biases in historical studies by standardizing assay protocols (e.g., LC-MS/MS for metabolite quantification) .
Q. How should researchers design experiments to investigate this compound’s metabolic stability under varying physiological pH conditions?
- Methodological Answer :
- In Vitro Setup : Use liver microsomes (human/rodent) incubated at pH 6.8–7.4 to mimic physiological ranges. Monitor degradation via LC-MS .
- Data Normalization : Include control groups with known CYP3A4 inhibitors (e.g., ketoconazole) to isolate enzyme-specific effects .
- Advanced Validation : Cross-validate results with in situ intestinal perfusion models to assess pH-dependent absorption .
Q. What methodological approaches are effective in resolving contradictions between in vitro and in vivo pharmacokinetic data for this compound?
- Methodological Answer :
- Integrated Analysis : Combine physiologically based modeling (PBPK) with in vitro-in vivo extrapolation (IVIVE) to reconcile discrepancies .
- Critical Factors :
- Account for protein-binding differences in vitro vs. in vivo.
- Validate assays using isotopic labeling (e.g., ³H-Cormethasone acetate) to track metabolites .
Q. How can researchers optimize this compound’s formulation for targeted drug delivery while maintaining stability?
- Methodological Answer :
- Nanocarrier Design : Use lipid nanoparticles (LNPs) or polymeric micelles. Characterize encapsulation efficiency via dynamic light scattering (DLS) and in vitro release studies .
- Stability Testing : Assess formulation integrity under shear stress (e.g., sonication) and thermal cycling .
- Regulatory Considerations : Follow EP monographs for excipient compatibility testing .
Data Contradiction & Reproducibility
Q. What steps ensure reproducibility in this compound’s bioactivity assays across laboratories?
- Methodological Answer :
- Standardization : Adopt OECD/ICH guidelines for cell-based assays (e.g., glucocorticoid receptor binding assays).
- Inter-Lab Validation : Share SOPs with partner labs, including details on cell passage numbers and serum-free media conditions .
- Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
